Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, a methyl group, and a carboxylate ester. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate typically involves the bromination of 1-methyl-1H-pyrazole-4-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products:
- Substitution reactions yield various substituted pyrazole derivatives.
- Oxidation reactions produce pyrazole N-oxides .
Scientific Research Applications
Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Agricultural Chemistry: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylate ester group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease processes .
Comparison with Similar Compounds
5-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the carboxylate ester group.
4-Bromo-1-methyl-1H-pyrazole: Similar structure but with the bromine atom at a different position.
Uniqueness: Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of both the bromine atom and the carboxylate ester group, which confer distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 5-bromo-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORCWVNFVLHITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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